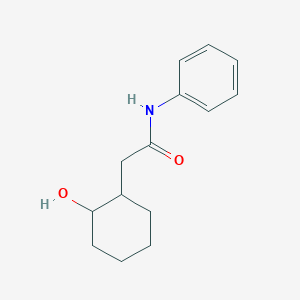
2-(2-Hydroxycyclohexyl)-n-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxycyclohexyl)-n-phenylacetamide is an organic compound that features a cyclohexane ring with a hydroxyl group and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclohexyl)-n-phenylacetamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Cyclohexanone and Phenylacetic Acid Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxycyclohexyl)-n-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium
Products: Ketone derivatives
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Anhydrous conditions
Products: Amine derivatives
-
Substitution
Reagents: Halogens, Nitrating agents
Conditions: Varies depending on the substituent
Products: Substituted phenyl derivatives
Applications De Recherche Scientifique
2-(2-Hydroxycyclohexyl)-n-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxycyclohexyl)-n-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl group and amide moiety allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial activities.
Comparaison Avec Des Composés Similaires
2-(2-Hydroxycyclohexyl)-n-phenylacetamide can be compared with other similar compounds such as:
2-Hydroxycyclohexyl-4’-O-p-coumaroyl-β-D-glucopyranoside: A phenolic glycoside with antioxidant properties.
2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside: Another phenolic glycoside with similar structural features.
The uniqueness of this compound lies in its amide functionality, which imparts different chemical reactivity and potential biological activity compared to the glycosides.
Propriétés
Numéro CAS |
14354-87-1 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-(2-hydroxycyclohexyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H19NO2/c16-13-9-5-4-6-11(13)10-14(17)15-12-7-2-1-3-8-12/h1-3,7-8,11,13,16H,4-6,9-10H2,(H,15,17) |
Clé InChI |
GOHIJIYFBOSJBC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CC(=O)NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


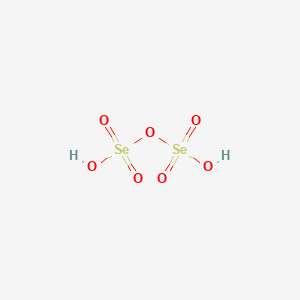
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
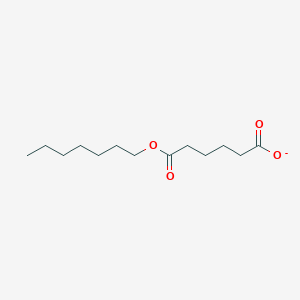
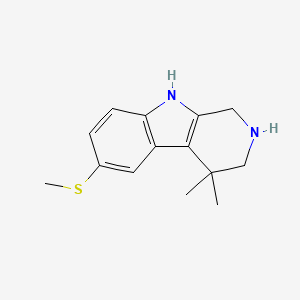
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
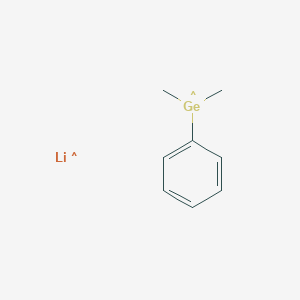
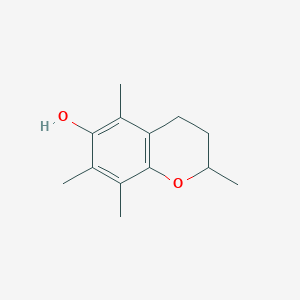
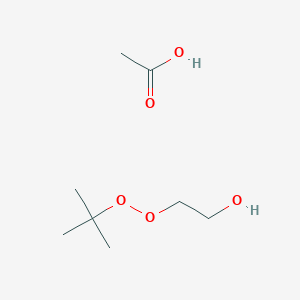
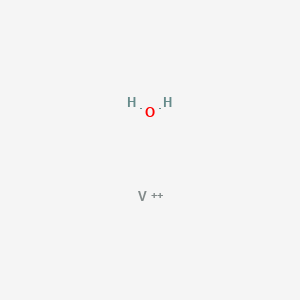
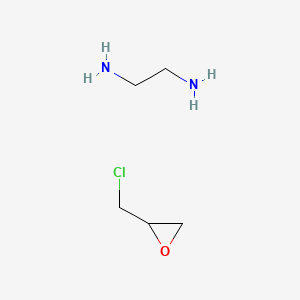
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
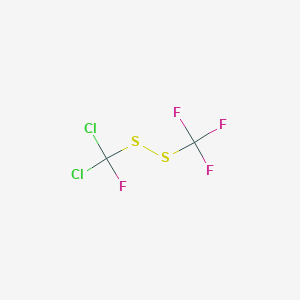
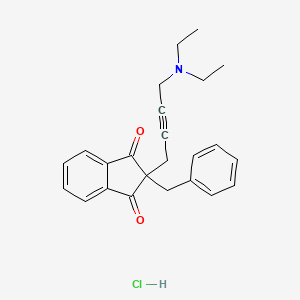
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
